molecular formula C4H5ClN2O2S2 B13220883 (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide

(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide

Cat. No.: B13220883
M. Wt: 212.7 g/mol
InChI Key: YCZQAZLKQATVNX-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is a chemical compound featuring a chlorothiazole ring directly linked to a methanesulfonamide functional group. This structure makes it a valuable synthetic intermediate and building block in medicinal chemistry and pesticide development. The 2-chloro-1,3-thiazole-5-yl moiety is a privileged scaffold in drug discovery, known for its presence in a wide range of bioactive molecules . For instance, this core structure is a key component in commercial insecticides like Clothianidin, demonstrating its practical relevance . Sulfonamide-functionalized heterocycles are frequently explored for their enzyme inhibitory properties. Research on similar thiazole derivatives has shown potent activity against biological targets such as urease, α-glucosidase, and α-amylase, indicating potential applications in developing treatments for conditions like diabetes and microbial infections . Furthermore, the incorporation of a sulfonamide group can enhance a molecule's ability to interact with enzyme active sites, a strategy employed in the design of novel therapeutic agents for diseases such as gout . As a multifunctional intermediate, this compound is ideal for further chemical modifications, including nucleophilic substitution of the chloride atom or utilization of the sulfonamide group in synthesis. This compound is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C4H5ClN2O2S2

Molecular Weight

212.7 g/mol

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methanesulfonamide

InChI

InChI=1S/C4H5ClN2O2S2/c5-4-7-1-3(10-4)2-11(6,8)9/h1H,2H2,(H2,6,8,9)

InChI Key

YCZQAZLKQATVNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Chlorination and Oxidation of Allyl Isothiocyanate

  • Process Overview: Allyl isothiocyanate (CH2=CH-CH2-NCS) is reacted with a chlorinating agent (e.g., chlorine, sulfuryl chloride, phosphorus trichloride) at low temperatures (−40°C to +30°C) in an inert solvent. Subsequently, an oxidizing agent (e.g., hydrogen peroxide, peroxides) is added at temperatures ranging from 0°C to the solvent's boiling point to facilitate ring closure and formation of the thiazole ring.

  • Key Steps:

    • Step a) Allyl isothiocyanate reacts with 1-2 mol of chlorinating agent per mol of substrate.
    • Step b) Addition of 1-5 mol of oxidizing agent per mol of substrate.
    • Step c) Isolation of 2-chloro-5-chloromethyl-1,3-thiazole by filtration and distillation.
    • Step d) Optional crystallization to obtain high-purity product.
  • Advantages: This method yields high purity and high yield of the intermediate with minimal secondary products, overcoming drawbacks of earlier methods involving excessive chlorinating agents or costly starting materials.

  • Typical Reaction Conditions:

Parameter Range/Value
Temperature (chlorination) −40°C to +30°C
Temperature (oxidation) 0°C to solvent boiling point
Chlorinating agent molar ratio 1–2 mol/mol allyl isothiocyanate
Oxidizing agent molar ratio 1–5 mol/mol allyl isothiocyanate
Solvent Inert organic solvents (e.g., chlorinated hydrocarbons)
  • References: US Patent US20030153767A1 details this process comprehensively, emphasizing the use of allyl isothiocyanate and chlorinating/oxidizing agents for efficient synthesis.

Alternative Routes via Aldehyde and Thiourea Derivatives

  • Process Overview: Starting from aldehydes (e.g., 2-chloro-5-formylthiazole), conversion to acetals or direct reaction with thiourea or ammonium thiocyanate leads to thiazole derivatives. Subsequent chlorination or diazotization steps yield 2-chloro-5-chloromethyl-1,3-thiazole.

  • Key Steps:

    • Conversion of aldehyde to acetal (optional).
    • Reaction with sodium or ammonium thiocyanate or thiourea to form thiazole intermediates.
    • Chlorination or diazotization to introduce the chloro substituent at the 2-position.
  • Solvent and Reagent Choices:

    • Solvents: Ketones (acetone, methyl isobutyl ketone), alcohols (methanol, ethanol), halogenated hydrocarbons.
    • Acids: Hydrochloric acid, p-toluenesulfonic acid.
    • Chlorinating agents: Phosphorus oxychloride, sulfuryl chloride.
  • Advantages: Offers flexibility in starting materials and can be adapted depending on availability and desired scale.

  • References: US Patent US6812348B1 describes these synthetic variations and intermediates, providing detailed reaction schemes and conditions.

Functionalization to this compound

Once 2-chloro-5-chloromethyl-1,3-thiazole is obtained, the methanesulfonamide group can be introduced typically by nucleophilic substitution of the chloromethyl group with methanesulfonamide or related sulfonamide reagents.

  • General Reaction:
    $$
    \text{2-chloro-5-chloromethyl-1,3-thiazole} + \text{methanesulfonamide} \rightarrow (2\text{-Chloro-1,3-thiazol-5-yl})\text{methanesulfonamide}
    $$

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: Mild bases (e.g., triethylamine) may be used to facilitate substitution.
    • Temperature: Moderate heating (50–100°C) to drive the substitution.
  • Purification: The product is purified by crystallization or chromatography to achieve the desired purity.

  • Note: Specific detailed protocols for this step are less frequently reported in patents but follow standard nucleophilic substitution chemistry on chloromethyl thiazoles.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents Conditions Yield/Purity Notes Reference
Preparation of thiazole intermediate Chlorination & oxidation of allyl isothiocyanate Allyl isothiocyanate, Cl2, H2O2 −40°C to reflux, inert solvent High purity, high yield; minimal by-products
Alternative intermediate synthesis Aldehyde conversion + thiourea reaction Aldehyde, thiourea, chlorinating agents Room temp to reflux, various solvents Flexible route, moderate to high yield
Sulfonamide functionalization Nucleophilic substitution on chloromethyl Methanesulfonamide, base, DMF/DMSO 50–100°C, polar aprotic solvent Standard substitution, purification required Literature standard

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and modifications of this compound have shown promise in inhibiting bacterial and fungal growth .

Medicine

In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral properties .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to modify biological pathways makes it useful in protecting crops from pests and diseases .

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, molecular properties, and applications of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Hazards References
This compound (Target) C₄H₅ClN₂O₂S₂* ~212.69* Methanesulfonamide, chlorothiazole Inferred: Potential agrochemical/pharmaceutical use (enzyme inhibition)
Clothianidin C₆H₈ClN₅O₂S 249.67 Nitroguanidine, chlorothiazole Neonicotinoid insecticide; R51/53 (toxic to aquatic organisms), R22 (harmful if swallowed)
N-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine C₁₀H₁₀ClN₃S 239.73 Pyridine, methyl group Likely medicinal chemistry applications (e.g., kinase inhibition)
(2-Chloro-1,3-thiazol-5-yl)methyl 4-(morpholinosulfonyl)phenyl ether C₁₄H₁₅ClN₂O₄S₂ 374.90 Morpholinosulfonyl, phenyl ether Discontinued; possible solubility challenges or stability issues
4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine C₇H₉ClN₂O₃S₂ 292.80 Sulfonylmorpholine Improved solubility due to morpholine; experimental applications

*Estimated based on structural analogs.

Key Differences and Implications

Functional Groups and Bioactivity: The target compound’s methanesulfonamide group contrasts with clothianidin’s nitroguanidine, which is critical for insecticidal activity via nicotinic acetylcholine receptor binding . The pyridine derivative () may engage in π-π stacking in biological systems, differing from sulfonamides’ hydrogen-bonding capabilities .

Solubility and Stability: The morpholinosulfonyl group in and enhances hydrophilicity compared to the target compound’s methanesulfonamide. However, discontinuation of these products may indicate instability or synthesis challenges . Sulfonylmorpholine () offers balanced solubility and electronic effects, making it a candidate for drug delivery systems .

Toxicity and Environmental Impact :

  • Clothianidin’s R51/53 hazard classification highlights environmental risks absent in other compounds, underscoring the need for greener alternatives .

Research Findings and Data Gaps

  • Synthesis Challenges: notes discontinued products, suggesting synthetic complexity or poor scalability for derivatives with bulky substituents.
  • Data Limitations : Melting points, pharmacokinetic data, and specific bioactivity metrics are unavailable for most compounds, necessitating further experimental validation.

Biological Activity

Introduction

(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chlorine atom and a methanesulfonamide group. This structural arrangement is crucial for its biological activity.

Structure

  • Chemical Formula : C₅H₆ClN₃O₂S
  • Molecular Weight : 195.64 g/mol

The presence of the thiazole moiety is known to enhance the lipophilicity and biological activity of compounds, making them more effective in interacting with cellular targets.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study reported that derivatives of thiazole exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

In Vitro Studies

CompoundConcentration (μg/mL)Zone of Inhibition (mm)Bacterial Strain
5a3.910.5Staphylococcus aureus
5b7.58Escherichia coli
5c69Bacillus subtilis

The results indicated that compound 5a showed significant antibacterial activity at low concentrations, effectively inhibiting bacterial growth .

2. Anticancer Activity

Recent research has highlighted the potential of thiazole derivatives as anticancer agents. For instance, a study demonstrated that certain thiazole-based compounds exhibited growth inhibitory effects on breast cancer cell lines (MCF-7) with IC50 values as low as 0.28 µg/mL.

Case Study: MCF-7 Cell Line

The synthesized derivatives were evaluated for their cytotoxicity:

Compound IDIC50 (µg/mL)Mechanism of Action
10.28Cell cycle arrest at G2/M phase
29.6Down-regulation of MMP2 and VEGFA

These findings suggest that the thiazole scaffold can be optimized for enhanced anticancer activity through structural modifications .

3. Enzymatic Inhibition

Another area of interest is the compound's potential as a phosphoinositide 3-kinase (PI3K) inhibitor. The sulfonamide functionality has been identified as critical for PI3Kα inhibitory activity.

Inhibitory Potency

Compound IDIC50 (nM)Target Enzyme
19a3.6PI3Kα
19b<10PI3Kγ
19c<10PI3Kδ

Molecular docking studies revealed that the compound effectively binds to the ATP binding pocket of PI3Kα, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Cellular Membranes : The compound interacts with bacterial membranes, leading to cell lysis.
  • Inhibition of Key Enzymes : The sulfonamide group facilitates binding to target enzymes like PI3K.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest, preventing proliferation.

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